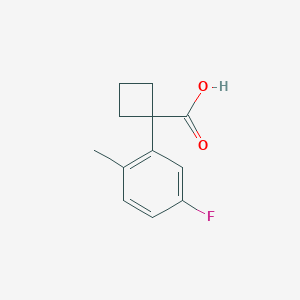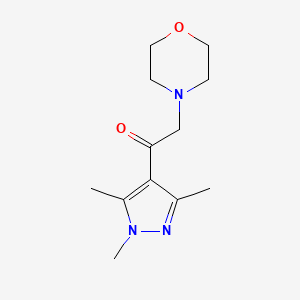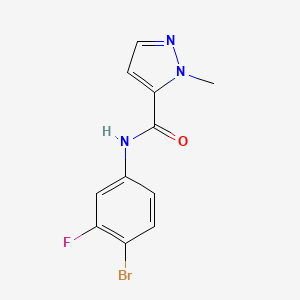
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C11H10Cl2O2 and a molecular weight of 245.1 g/mol. It is a research chemical known for its utility in various scientific applications. The compound features a cyclobutane ring attached to a carboxylic acid group and a dichlorophenyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Coupling Reaction: The final step involves coupling the dichlorophenyl group with the cyclobutanecarboxylic acid under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
1-(3-Chlorophenyl)cyclobutanecarboxylic Acid: This compound has a single chlorine atom on the phenyl ring, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions.
The unique structure of this compound, with two chlorine atoms on adjacent positions of the phenyl ring, provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
InChI Key |
MGJFYULZBARTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)


![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)

![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)








